molecular formula C7H12ClNO B017599 Nortropinone Hydrochloride CAS No. 25602-68-0

Nortropinone Hydrochloride

Cat. No. B017599
Key on ui cas rn: 25602-68-0
M. Wt: 161.63 g/mol
InChI Key: MZQWQFWRSDNBPV-UHFFFAOYSA-N
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Patent
US08779143B2

Procedure details

Sodium hydroxide (74 gm) was added to water (150 ml) at reflux under stirring. Nortropinone hydrochloride (100 gm) was added to the solution and stirred for 20 minutes, and then added benzyl chloride (94 gm) and tetrahydrofuran (300 ml). The contents were heated to reflux and maintained for 15 hours at reflux. The contents were cooled to room temperature and then added hydroxylamine hydrochloride (72 gm) at room temperature. The contents were maintained for 3 hours at room temperature and then added water (200 ml). Sodium hydroxide solution (40%, 50 ml) was added to the reaction mass and then the layers were separated. The aqueous layer was extracted with ethyl acetate and the combined organic layer was dried with sodium sulphate to obtain a crude solid. The crude solid was dissolved in n-hexane (300 ml) and stirred for 1 hour. The separated solid was filtered and dried to obtain 134 gm of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
72 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]1[CH:10]2[NH:11][CH:5]([CH2:6][C:7]([CH2:9]2)=O)[CH2:4]1.Cl.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.[NH2:22]O>CCCCCC.O.O1CCCC1>[CH2:13]([N:11]1[CH:5]2[CH2:4][CH2:3][CH:10]1[CH2:9][C:7](=[N:22][OH:1])[CH2:6]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1CC2CC(=O)CC1N2.Cl
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
72 g
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The contents were maintained for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
to obtain a crude solid
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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